![molecular formula C14H18ClNO4 B558668 Boc-4-fluoro-D-phenylalanine CAS No. 57292-45-2](/img/structure/B558668.png)
Boc-4-fluoro-D-phenylalanine
Overview
Description
Boc-4-fluoro-D-phenylalanine is a building block used in the preparation of new peptidomimetics . .
Molecular Structure Analysis
The molecular formula of Boc-4-fluoro-D-phenylalanine is C14H18FNO4 . Its molecular weight is 283.20 .Physical And Chemical Properties Analysis
Boc-4-fluoro-D-phenylalanine is an off-white powder . It has a melting point of 82 - 85 °C . The optical rotation is [a]20D= -26 ± 2 º (C=1 in Ethyl acetate) .Scientific Research Applications
Peptide Synthesis
Boc-D-Phe(4-F)-OH: is widely used in peptide synthesis . The Boc (tert-butoxycarbonyl) group serves as a protective group for amino acids during the synthesis process. It protects the amine functionality while other reactions are carried out at different sites of the molecule. After the synthesis is complete, the Boc group can be removed under mild acidic conditions without affecting the rest of the peptide structure.
Pharmaceutical Drug Development
This compound is utilized in the pharmaceutical industry for the development of novel drug candidates . Its incorporation into peptides can lead to the creation of new drugs with enhanced stability, efficacy, and targeted delivery mechanisms.
Enzyme Inhibitor Research
The fluorinated phenylalanine derivatives are important in the study of enzyme inhibitors . They can mimic the natural substrates of enzymes and act as competitive inhibitors, which is valuable in understanding enzyme mechanisms and designing drugs that can modulate enzyme activity.
Therapeutic Proteins and Peptide Vaccines
The introduction of fluorinated amino acids like Boc-D-Phe(4-F)-OH into therapeutic proteins and peptide-based vaccines can increase their metabolic stability . This modification can lead to longer-lasting therapeutic effects and reduced dosing frequency in clinical applications.
Protein Folding and Stability Studies
Researchers use fluorinated amino acids to study protein folding and stability . The presence of fluorine atoms can influence the folding pathways and the stability of the protein structure, providing insights into the design of more stable protein therapeutics.
Positron Emission Tomography (PET) Imaging
Fluorinated amino acids are used in PET imaging to study the topography of tumor ecosystems . The fluorine atom can be used as a radiolabel, allowing researchers to track the biodistribution and uptake of peptides in living organisms, which is crucial for cancer diagnosis and research.
Biophysical Property Modulation
The incorporation of Boc-D-Phe(4-F)-OH into peptides and proteins can modulate their biophysical properties, such as lipophilicity, acidity/basicity, and overall conformation . This is particularly useful in drug design where these properties are critical for the drug’s function and bioavailability.
Peptidomimetics Preparation
Boc-D-Phe(4-F)-OH serves as a building block in the preparation of peptidomimetics . These molecules mimic the structure and function of peptides and are used in the development of new therapeutic agents that can overcome some of the limitations of natural peptides, such as susceptibility to degradation.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXSXRAUMLKRRL-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370334 | |
Record name | BOC-D-4-Fluorophe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-4-fluoro-D-phenylalanine | |
CAS RN |
57292-45-2 | |
Record name | (2R)-2-(tert-Butoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57292-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BOC-D-4-Fluorophe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57292-45-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.